molecular formula C20H22Cl2N2O2 B4112333 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide

2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide

Cat. No. B4112333
M. Wt: 393.3 g/mol
InChI Key: WTVRJXXCGVZEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide, also known as DPCPX, is a chemical compound that belongs to the class of adenosine receptor antagonists. It is a widely used research chemical that is mainly used to study the adenosine receptor system.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor site and prevents adenosine from binding, thereby blocking its effects. The adenosine A1 receptor is involved in the regulation of various physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking this receptor, 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide can help researchers understand the role of adenosine in these processes.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide can inhibit the binding of adenosine to the A1 receptor with high affinity and selectivity. In vivo studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide can modulate cardiovascular function, reduce the frequency of epileptic seizures, and affect the sleep-wake cycle. 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide has also been shown to have anti-inflammatory effects, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in different physiological processes. 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide in lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for in vivo studies. 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide. One area of interest is the role of the adenosine A1 receptor in the regulation of sleep-wake cycles. 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide has been shown to affect sleep patterns in animal studies, and further research could help elucidate the mechanisms involved. Another area of interest is the potential therapeutic applications of 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide. Its anti-inflammatory effects suggest that it may have potential in the treatment of inflammatory diseases. Finally, further studies on the pharmacokinetics and pharmacodynamics of 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide could help optimize its use in lab experiments and potential therapeutic applications.
Conclusion:
2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide is a valuable research tool that is widely used to study the adenosine receptor system. Its potent and selective antagonism of the adenosine A1 receptor makes it a valuable tool for studying the role of this receptor in different physiological processes. While there are some limitations to using 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide in lab experiments, its ease of synthesis and availability make it a valuable tool for researchers. Future research on 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide could help elucidate the mechanisms involved in the regulation of sleep-wake cycles, identify potential therapeutic applications, and optimize its use in lab experiments.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide is mainly used in scientific research to study the adenosine receptor system. Adenosine receptors are a class of G protein-coupled receptors that are activated by adenosine, a nucleoside that is present in all cells. The adenosine receptor system plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and immune response. 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide is a potent and selective antagonist of the adenosine A1 receptor, which is one of the four subtypes of adenosine receptors. By blocking the adenosine A1 receptor, 2-(2,4-dichlorophenoxy)-N-[4-(1-piperidinyl)phenyl]propanamide can help researchers understand the role of this receptor in different physiological processes.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O2/c1-14(26-19-10-5-15(21)13-18(19)22)20(25)23-16-6-8-17(9-7-16)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVRJXXCGVZEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCCCC2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[4-(piperidin-1-yl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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